molecular formula C24H31N3O2 B11356404 N-methyl-N-[(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)methyl]acetamide

N-methyl-N-[(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)methyl]acetamide

Cat. No.: B11356404
M. Wt: 393.5 g/mol
InChI Key: JBQVFPCXPAEMCH-UHFFFAOYSA-N
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Description

N-METHYL-N-[(1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole ring, a phenoxy group, and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-methyl-N-[[1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]methyl]acetamide

InChI

InChI=1S/C24H31N3O2/c1-17(2)20-12-11-18(3)15-23(20)29-14-8-13-27-22-10-7-6-9-21(22)25-24(27)16-26(5)19(4)28/h6-7,9-12,15,17H,8,13-14,16H2,1-5H3

InChI Key

JBQVFPCXPAEMCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-[(1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a halogenated benzene derivative reacts with a phenol in the presence of a base.

    Introduction of the Acetamide Moiety: The acetamide group is added through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group may yield acetophenone derivatives, while reduction of the benzodiazole ring could produce dihydrobenzodiazole compounds.

Scientific Research Applications

N-METHYL-N-[(1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: It may be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-METHYL-N-[(1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring may interact with specific binding sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-METHYL-N-[(1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE: shares structural similarities with other benzodiazole derivatives, such as:

Uniqueness

The uniqueness of N-METHYL-N-[(1-{3-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamide moiety, in particular, may enhance its solubility and reactivity compared to other benzodiazole derivatives.

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